molecular formula C5H10O4 B3055834 2-Hydroxy-3-methoxy-2-methylpropanoic acid CAS No. 672314-91-9

2-Hydroxy-3-methoxy-2-methylpropanoic acid

Cat. No.: B3055834
CAS No.: 672314-91-9
M. Wt: 134.13 g/mol
InChI Key: LHWVEJYUAGZMCC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O4 It is characterized by the presence of a hydroxyl group, a methoxy group, and a methyl group attached to a propanoic acid backbone

Scientific Research Applications

2-Hydroxy-3-methoxy-2-methylpropanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-methoxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of raw materials such as starch, sucrose, beet sugar, or molasses using lactic acid bacteria. The fermentation process is followed by separation and purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methoxy-2-methylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-3-methoxy-2-methylpropanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-Methoxy-2-methylpropanoic acid.

    Reduction: 2-Hydroxy-3-methoxy-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the methoxy group.

    3-Hydroxy-2-methylpropanoic acid: Similar but with the hydroxyl group on a different carbon atom.

    2-Methoxy-2-methylpropanoic acid: Similar but lacks the hydroxyl group.

Uniqueness: 2-Hydroxy-3-methoxy-2-methylpropanoic acid is unique due to the presence of both hydroxyl and methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-3-methoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(8,3-9-2)4(6)7/h8H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWVEJYUAGZMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592377
Record name 2-Hydroxy-3-methoxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672314-91-9
Record name 2-Hydroxy-3-methoxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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